N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide
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Overview
Description
PMID28394193-Compound-25 is a selective, central nervous system-penetrant, ATP-competitive inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has shown significant potential in preclinical studies for its ability to inhibit LRRK2, a kinase implicated in various neurodegenerative diseases .
Preparation Methods
The synthetic routes for PMID28394193-Compound-25 involve multiple steps, including the formation of a spirocyclopropyl group, which is a key feature of this compound. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
PMID28394193-Compound-25 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID28394193-Compound-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to understand the role of LRRK2 in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways.
Mechanism of Action
The mechanism of action of PMID28394193-Compound-25 involves the inhibition of LRRK2 by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular pathways involved in neurodegeneration. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the autophagy-lysosome pathway .
Comparison with Similar Compounds
PMID28394193-Compound-25 is unique due to its selective inhibition of LRRK2 and its ability to penetrate the central nervous system. Similar compounds include:
MLi-2: Another LRRK2 inhibitor with a different chemical structure but similar biological activity.
HRO761: An oral allosteric WRN helicase inhibitor aimed at treating tumors.
STX-478: A novel allosteric inhibitor of mutant phosphatidylinositol-3 kinase α (PI3Kα), targeting a cryptic pocket near the ATP-binding site
These compounds share some similarities in their mechanisms of action but differ in their specific targets and chemical structures, highlighting the uniqueness of PMID28394193-Compound-25.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29) |
InChI Key |
PFPSFENQCNMITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC |
Origin of Product |
United States |
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